Cyclobutane-1,1-diamine
CAS No.: 185670-91-1
Cat. No.: VC19086256
Molecular Formula: C4H10N2
Molecular Weight: 86.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185670-91-1 |
|---|---|
| Molecular Formula | C4H10N2 |
| Molecular Weight | 86.14 g/mol |
| IUPAC Name | cyclobutane-1,1-diamine |
| Standard InChI | InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2 |
| Standard InChI Key | XRLHAJCIEMOBLT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(N)N |
Introduction
Structural and Molecular Properties
Cyclobutane-1,1-diamine (molecular formula C₄H₁₀N₂) is characterized by a strained cyclobutane ring, which imposes unique geometric constraints on the molecule. The 1,1-diamine configuration creates a sterically crowded environment around the central carbon, influencing its reactivity and interaction with other molecules. Key properties include:
The compound’s strain energy, derived from the cyclobutane ring’s angle deviation from ideal tetrahedral geometry, impacts its chemical stability and reactivity. Computational studies suggest that the 1,1-diamine configuration may exhibit enhanced nucleophilicity compared to its isomers due to electronic effects from the adjacent amine groups .
Synthetic Approaches
Laboratory-Scale Synthesis
While no direct synthesis of cyclobutane-1,1-diamine is documented, analogous methods for cyclobutane diamines provide a framework for potential routes:
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Cyclization of Nitriles:
Reaction of 1,1-dicyanocyclobutane with reducing agents like lithium aluminum hydride (LiAlH₄) could yield the diamine. The reaction mechanism involves the reduction of nitrile groups to amines:This method is speculative but aligns with protocols used for 1,2- and 1,3-diamines .
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Ring-Opening of Epoxides:
Treatment of cyclobutane epoxides with ammonia or ammonium hydroxide under high pressure may yield diamines. For example:This approach is less common due to competing side reactions but has been explored for strained rings .
Industrial Production Challenges
Scale-up synthesis faces hurdles due to:
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Ring Strain: High reactivity leading to polymerization or decomposition.
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Purification Difficulty: Separation from regioisomers (e.g., 1,2- or 1,3-diamines).
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Cost of Starting Materials: Limited commercial availability of 1,1-disubstituted cyclobutane precursors.
Chemical Reactivity and Derivatives
Nucleophilic Reactions
The dual amine groups enable participation in:
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Schiff Base Formation: Reaction with carbonyl compounds to form imines.
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Coordination Chemistry: Acting as a bidentate ligand for transition metals (e.g., Pt, Pd).
Stability Considerations
The compound’s sensitivity to oxidation necessitates inert atmospheres during handling. Derivatives such as N-acetylated or tosylated forms are more stable and commonly used in further reactions .
Biological and Pharmaceutical Applications
Enzyme Inhibition
Cyclobutane diamines are explored as enzyme inhibitors due to their rigid structures. For example:
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Protease Inhibition: The 1,1-diamine’s steric bulk may obstruct active sites in viral proteases, analogous to cyclobutane-1,3-diamine derivatives used in hepatitis C research.
Anticancer Activity
Platinum(II) complexes with cyclobutane diamines show promise in inducing apoptosis via caspase-dependent pathways, similar to cisplatin derivatives. Theoretical models suggest 1,1-diamine complexes could enhance DNA cross-linking efficiency .
Industrial and Material Science Applications
Polymer Chemistry
The diamine’s rigidity makes it a candidate for high-performance polymers:
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Polyamides: Enhanced thermal stability due to the cyclobutane backbone.
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Epoxy Resins: Improved mechanical properties in cross-linked networks.
Catalysis
As a ligand in asymmetric catalysis, the 1,1-diamine’s chiral environment (if resolved) could facilitate enantioselective reactions, though no experimental data exists yet .
Challenges and Future Directions
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Synthetic Optimization: Developing efficient routes to access 1,1-diamine without isomer contamination.
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Stability Enhancements: Derivatization strategies to improve shelf life.
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Biological Screening: Testing hypothesized anticancer and antimicrobial activity.
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